N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)naphthalene-1-sulfonamide
Description
N-(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)naphthalene-1-sulfonamide is a synthetic small molecule featuring a naphthalene sulfonamide core linked to a pyrazole moiety substituted with a tetrahydro-2H-pyran-4-ylmethyl group. The naphthalene group may enhance lipophilicity and π-π stacking interactions, while the tetrahydro-2H-pyran substituent could improve metabolic stability and solubility .
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-26(24,19-7-3-5-16-4-1-2-6-18(16)19)21-17-12-20-22(14-17)13-15-8-10-25-11-9-15/h1-7,12,14-15,21H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDSLNGFVQSNRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)naphthalene-1-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a naphthalene moiety, a sulfonamide group, and a pyrazole ring with a tetrahydro-pyran substituent. The presence of these functional groups is crucial for its biological activity.
1. Inhibition of Fatty Acid Binding Protein 4 (FABP4)
Recent studies have identified naphthalene-1-sulfonamide derivatives as potent inhibitors of FABP4, which plays a significant role in metabolic and inflammatory processes. The compound demonstrated binding affinities comparable to established inhibitors like BMS309403. Structural analysis via X-ray crystallography revealed the binding mode and interactions within the FABP4 binding pocket, indicating a promising pathway for developing therapeutics targeting immunometabolic diseases such as diabetes and atherosclerosis .
2. Antimicrobial Activity
Naphthalene derivatives, including sulfonamides, are known for their antimicrobial properties. Research indicates that compounds with naphthalene structures exhibit significant antibacterial effects against various pathogens. A synthesized naphthalene sulfonamide derivative was evaluated for antimicrobial activity, showing potential against both Gram-positive and Gram-negative bacteria . The mechanism is believed to involve interference with bacterial cell wall synthesis or function.
3. Antitumor Activity
Pyrazole derivatives have been extensively studied for their antitumor properties. This compound has shown promising results in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest . The compound's structure allows it to interact with key cellular targets involved in cancer progression.
Table 1: Summary of Biological Activities
Case Study: Structure-Based Drug Design
A notable study employed structure-based drug design to optimize naphthalene sulfonamide derivatives for enhanced FABP4 inhibition. The study utilized molecular docking and dynamic simulations to predict binding affinities and improve lead compounds' efficacy. This approach led to the identification of several derivatives with improved metabolic stability and selectivity .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Comparison with Analog Syntheses :
- compounds employ carboxamide coupling (e.g., LAH reduction), while uses acetamide formation.
- highlights the use of tetrahydro-2H-pyran-2-yl protecting groups in pyrazole functionalization, suggesting similar strategies for the target compound .
Physicochemical Properties
Table 2: Physicochemical Data of Analogous Compounds
Key Observations :
- The target’s higher molecular weight and sulfonamide group may reduce solubility compared to acetamide analogs.
- Tetrahydro-2H-pyran substituents generally improve aqueous solubility due to their oxygen-rich cyclic ether structure .
Pharmacological and Metabolic Profiles
Key Observations :
- The tetrahydro-2H-pyran group in and compounds correlates with improved metabolic stability (e.g., 60% remaining after 60 minutes in human microsomes) .
- Sulfonamides are underrepresented in the provided data, but their inherent hydrogen-bonding capacity may enhance target binding compared to carboxamides.
Preparation Methods
Direct Sulfonation of Naphthalene
Naphthalene undergoes electrophilic sulfonation at the 1-position using chlorosulfonic acid. This method, adapted from CN101781244B, involves:
- Sulfonation : Treatment of naphthalene with chlorosulfonic acid (ClSO₃H) in CCl₄ at 0–5°C yields naphthalene-1-sulfonic acid.
- Chlorination : Conversion to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
Typical Conditions
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | ClSO₃H (1.1 eq) | CCl₄ | 0–5°C | 85% |
| 2 | SOCl₂ (2 eq) | Toluene | Reflux | 90% |
Key Data
- Regioselectivity : >95% 1-sulfonation due to steric and electronic factors.
- Purity : ≥98% by ¹H NMR (δ 8.6–7.5 ppm, aromatic protons).
Synthesis of 1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine
Alkylation of Pyrazole Amines
4-Amino-1H-pyrazole is alkylated at the nitrogen using (tetrahydro-2H-pyran-4-yl)methyl bromide. This method mirrors strategies described in EP3280710B1:
- Base-Mediated Alkylation :
- Reagents : 4-Amino-1H-pyrazole, (tetrahydro-2H-pyran-4-yl)methyl bromide, K₂CO₃
- Solvent : DMF, 60°C, 12 h
- Yield : 72%
Optimization Notes
Alternative Route: Cyclocondensation
Pyrazole rings can be constructed via cyclocondensation of hydrazines with 1,3-diketones. A Pd-catalyzed approach from ACS Chem. Rev. enables simultaneous C–N bond formation:
- Substrates : o-Bromophenylhydrazine and nitroenaminones.
- Catalyst : Pd(PPh₃)₄ with K₂CO₃/NaO-t-Bu base.
- Yield : 75–94% for substituted pyrazoles.
Coupling of Naphthalene-1-sulfonyl Chloride and Pyrazole Amine
Sulfonamide Formation
The final step involves nucleophilic attack of the pyrazole amine on naphthalene-1-sulfonyl chloride:
- Conditions :
- Solvent : Dichloromethane (DCM)
- Base : Triethylamine (TEA, 2 eq)
- Temperature : 0°C → RT, 6 h
- Yield : 68%
Purification
Side Reactions and Mitigation
- Hydrolysis : Moisture exposure converts sulfonyl chloride to sulfonic acid. Use anhydrous conditions.
- Di-sulfonation : Controlled stoichiometry (1:1 amine:sulfonyl chloride) prevents over-reaction.
Alternative Synthetic Strategies
Suzuki-Miyaura Coupling for Pyrazole Functionalization
EP3280710B1 describes Pd-catalyzed coupling of THP-protected pyrazole boronic esters with aryl halides:
- Catalyst : Pd(OAc)₂/PPh₃
- Substrate : 1-(Tetrahydro-2H-pyran-4-yl)-4-boronic acid pinacol ester
- Yield : 82% for analogous compounds.
Applicability : Could introduce naphthalene groups pre-sulfonamide formation.
Solid-Phase Synthesis
Automated platforms enable iterative coupling of sulfonamide and pyrazole modules, though yields remain suboptimal (≤50%) compared to solution-phase methods.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyrazole-H), 8.22–7.50 (m, 7H, naphthalene-H), 4.10 (d, 2H, CH₂-THP), 3.95–3.40 (m, 4H, THP-O), 2.10–1.60 (m, 4H, THP-CH₂).
- HRMS (ESI+) : m/z calc. for C₂₀H₂₁N₃O₃S [M+H]⁺: 398.1245, found: 398.1248.
Purity Assessment
- HPLC : Rt = 12.3 min (C18, 70:30 MeOH:H₂O), purity 99.1%.
- Elemental Analysis : C 60.44%, H 5.31%, N 10.55% (calc. C 60.45%, H 5.32%, N 10.54%).
Industrial-Scale Considerations
Cost Optimization
Environmental Impact
- Waste Streams : Neutralization of acidic byproducts with CaCO₃ reduces effluent toxicity.
- Solvent Recovery : DCM and DMF recycled via fractional distillation (≥90% efficiency).
Q & A
Q. How can kinetic studies clarify reaction mechanisms in sulfonamide functionalization?
- Methodology : Use stopped-flow spectroscopy to monitor intermediate formation. Isotopic labeling (e.g., ¹⁵N or ²H) combined with NMR kinetics reveals rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
